molecular formula C19H20Cl2FN3 B13496921 N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride

N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride

Cat. No.: B13496921
M. Wt: 380.3 g/mol
InChI Key: BMELEGNMKYFAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride involves several steps. One common method is the nucleophilic substitution of a fluorine atom in the quinoline ring . This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The reaction conditions typically involve the use of organometallic compounds and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the quinoline ring enhances its ability to bind to enzymes and other proteins, inhibiting their activity . This can lead to the disruption of essential biological processes, making it effective against bacteria, cancer cells, and viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is unique due to its specific structure, which combines the quinoline and tetrahydroisoquinoline moieties. This unique structure enhances its biological activity and provides a broader range of applications compared to other similar compounds .

Properties

Molecular Formula

C19H20Cl2FN3

Molecular Weight

380.3 g/mol

IUPAC Name

N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride

InChI

InChI=1S/C19H18FN3.2ClH/c20-18-6-4-15(19-17(18)2-1-8-22-19)12-23-16-5-3-14-11-21-9-7-13(14)10-16;;/h1-6,8,10,21,23H,7,9,11-12H2;2*1H

InChI Key

BMELEGNMKYFAPA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2)NCC3=C4C(=C(C=C3)F)C=CC=N4.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.